molecular formula C18H13BrN4S B2565799 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-27-5

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B2565799
CAS No.: 477188-27-5
M. Wt: 397.29
InChI Key: PLAINMUXOYVVJZ-XQNSMLJCSA-N
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Description

The compound (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile features a thiazole core substituted with a 4-bromophenyl group at the 4-position and a hydrazinylidene-ethanenitrile moiety at the 2-position, linked to a 3-methylphenyl group. Such derivatives are often explored for their biological activities, including enzyme inhibition and antimicrobial properties, due to the electron-withdrawing bromine atom and the planar thiazole-hydrazone framework, which facilitates π-π stacking and hydrogen bonding .

Properties

IUPAC Name

(2E)-4-(4-bromophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-3-2-4-15(9-12)22-23-16(10-20)18-21-17(11-24-18)13-5-7-14(19)8-6-13/h2-9,11,22H,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAINMUXOYVVJZ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile, with CAS number 477286-84-3, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C18H16BrN5SC_{18}H_{16}BrN_{5}S with a molecular weight of 485.7 g/mol. The structural representation is crucial as it relates to the compound's activity.

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₅S
Molecular Weight485.7 g/mol
CAS Number477286-84-3

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of related thiazole compounds against various Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism typically involves the inhibition of bacterial lipid biosynthesis and other cellular processes .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds structurally similar to this compound have shown promising results against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting that the thiazole moiety plays a critical role in enhancing anticancer activity .

Study 1: Antimicrobial Evaluation

A recent study evaluated several thiazole derivatives for their antimicrobial activity using a turbidimetric method. Among these, compounds featuring the thiazole ring were particularly effective against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like bromine was noted to enhance activity .

Study 2: Anticancer Screening

In another investigation focused on anticancer properties, derivatives containing the thiazole structure were tested against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced the cytotoxicity levels against MCF7 cells. Compounds with hydrazine moieties demonstrated enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between thiazole derivatives and their biological targets. These studies utilize computational methods to predict how the compound interacts at the molecular level with proteins associated with cancer and microbial infections. For instance, docking simulations indicated favorable binding conformations for this compound with key enzymes involved in cancer metabolism .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Studies have indicated that compounds containing thiazole and hydrazine derivatives exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria, including Acinetobacter baumannii . The hydrazine moiety enhances the biological activity, making these compounds promising candidates for developing new antibiotics.
  • Anticancer Properties : Research has highlighted the potential of thiazole-based compounds in cancer treatment. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. The presence of bromine and thiazole rings has been linked to the modulation of inflammatory pathways, making them suitable for further exploration in inflammatory disease models .

Synthetic Applications

  • Synthesis of Hydrazones : The compound serves as a precursor for synthesizing various hydrazone derivatives through condensation reactions with aldehydes or ketones. These hydrazones exhibit diverse biological activities and can be tailored for specific therapeutic applications .
  • Building Blocks for Complex Molecules : Due to its reactive functional groups, this compound can be utilized as a building block in organic synthesis to create more complex heterocyclic compounds, which are often found in pharmaceuticals .

Material Science Applications

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductor devices. Its ability to form stable films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Fluorescent Probes : The thiazole ring contributes to the fluorescence properties of the compound, allowing its use as a fluorescent probe in biological imaging applications. This can aid in tracking cellular processes or detecting specific biomolecules within complex biological systems .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several thiazole derivatives against Escherichia coli and Staphylococcus aureus. Among them, (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile exhibited the highest activity with a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Research

In vitro studies on human breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Thiazole Derivatives with Bromophenyl Substitutions
  • Compound from : (2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride shares the 4-bromophenyl-thiazole core but replaces the hydrazinylidene-ethanenitrile group with a diethylimine and hydrochloride salt. This substitution reduces planarity and introduces ionic character, likely altering solubility and reactivity .
  • Compound from : (2E)-3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile retains the thiazole and bromophenyl groups but incorporates a propenenitrile chain instead of a hydrazinylidene moiety. This structural difference may influence conformational flexibility and electronic properties .
(b) Hydrazinylidene Derivatives
  • Compound from : (2E)-4-(4-Bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-phenyl-2,3-dihydro-1,3-thiazole features a similar hydrazinylidene group but with a 4-methylphenyl-ethylidene substituent. The (Z)-configuration at the hydrazine double bond may lead to distinct packing in the solid state compared to the (E)-configuration in the target compound .
  • Compound from : Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate replaces the thiazole with a sulfonylhydrazine group.

Electronic and Steric Effects

  • Halogen Substituents : The 4-bromophenyl group in the target compound provides electron-withdrawing effects, enhancing electrophilicity at the thiazole ring. In contrast, ’s compound with 2-chlorobenzyl groups introduces steric bulk and weaker electron withdrawal, which may reduce π-π interactions .
  • Heterocyclic Variations : The benzodioxolyl-imidazolyl group in ’s compound introduces additional aromatic rings, increasing molecular weight and hydrophobicity compared to the target compound’s simpler thiazole-hydrazone system .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The target compound’s hydrazinylidene group likely forms intermolecular hydrogen bonds (N–H⋯N/S), similar to the N–H⋯S interactions observed in ’s triazole-thione derivative .
  • Thermal Stability : The hydrochloride salt in ’s compound may exhibit higher melting points due to ionic interactions, whereas the neutral target compound might display lower thermal stability .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Method Reference
Target Compound Thiazole-hydrazone 4-Bromophenyl, 3-methylphenyl Planar structure, H-bonding capability Condensation with hydrazine
(2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride Thiazole-imine Diethylimine, HCl Ionic character, high solubility Salt formation
Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate Sulfonylhydrazine 4-Bromophenylsulfonyl, ethyl ester Enhanced H-bonding, enzyme inhibition Sulfonylation reaction
(2E)-4-(4-Bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl}-3-phenyl-2,3-dihydrothiazole Thiazole-hydrazine 4-Methylphenylethylidene, phenyl (Z)-configuration, antimicrobial Condensation

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